molecular formula C14H9Cl2FO B1359331 3,5-Dichloro-3'-fluoro-5'-methylbenzophenone CAS No. 951887-03-9

3,5-Dichloro-3'-fluoro-5'-methylbenzophenone

Cat. No.: B1359331
CAS No.: 951887-03-9
M. Wt: 283.1 g/mol
InChI Key: ZZRORGMMYBFLDK-UHFFFAOYSA-N
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Description

3,5-Dichloro-3’-fluoro-5’-methylbenzophenone is an organic compound with the molecular formula C14H9Cl2FO. It is a member of the benzophenone family, characterized by the presence of two benzene rings connected by a carbonyl group. This compound is notable for its unique combination of chlorine, fluorine, and methyl substituents on the benzene rings, which impart distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-3’-fluoro-5’-methylbenzophenone typically involves Friedel-Crafts acylation. This reaction uses an acyl chloride (such as 3,5-dichlorobenzoyl chloride) and a fluoromethylbenzene derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-3’-fluoro-5’-methylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

    Substitution: Derivatives with different functional groups replacing chlorine or fluorine.

    Reduction: 3,5-Dichloro-3’-fluoro-5’-methylbenzyl alcohol.

    Oxidation: 3,5-Dichloro-3’-fluoro-5’-methylbenzoic acid.

Scientific Research Applications

3,5-Dichloro-3’-fluoro-5’-methylbenzophenone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-3’-fluoro-5’-methylbenzophenone involves its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups (chlorine and fluorine) and the electron-donating methyl group can influence its binding affinity and reactivity. These interactions can modulate biological pathways, leading to various effects depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichlorobenzophenone
  • 3-Fluoro-5-methylbenzophenone
  • 3,5-Dichloro-4’-fluorobenzophenone

Uniqueness

3,5-Dichloro-3’-fluoro-5’-methylbenzophenone is unique due to the specific combination of substituents on the benzene rings. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(3,5-dichlorophenyl)-(3-fluoro-5-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO/c1-8-2-9(6-13(17)3-8)14(18)10-4-11(15)7-12(16)5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRORGMMYBFLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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